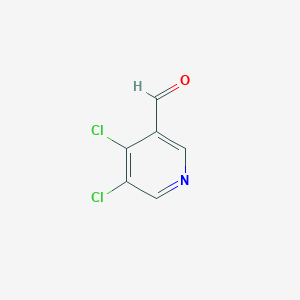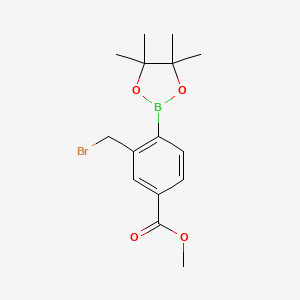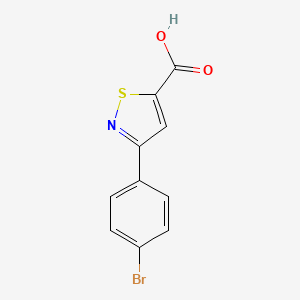
3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid
Vue d'ensemble
Description
This would include the compound’s systematic name, common name, and structural formula. The compound’s class or family, and its role or use in industry or research would also be mentioned.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes. This could include its reactivity with various reagents, its role as a reactant or product in certain reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include discussing the compound’s physical properties such as melting point, boiling point, solubility, and spectral properties. Its chemical properties, such as acidity or basicity, stability, and reactivity would also be discussed.Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and characterization of novel derivatives related to 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid have demonstrated significant antimicrobial properties. Compounds such as 4-thiazolidinones, derived from similar structural frameworks, have shown considerable biological activity against various microbial strains, including Gram-negative and Gram-positive bacteria as well as fungal strains. The effectiveness of these compounds as antimicrobial agents highlights their potential in the development of new therapeutic strategies for microbial infections (Deep et al., 2014).
Synthesis and Characterization for Plant Growth Regulation
Another application involves the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids, including derivatives akin to 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid, for potential use as plant growth regulators. The multi-step synthetic process highlights the compound's versatility in agricultural research, aiming to develop substances that can modulate plant growth and productivity (Teitei, 1980).
Fluorescent Chemosensors for pH Sensing
The structural motif of 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid has been utilized in designing benzothiazole-based luminogens with aggregation-induced emission (AIE) properties. These compounds, through excited-state intramolecular proton transfer and restricted intramolecular rotation processes, exhibit multifluorescence emissions, making them excellent candidates for highly sensitive and reversible pH sensing in biological and environmental samples (Li et al., 2018).
Catalytic Activity and Photophysical Properties
Compounds structurally related to 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid have been explored for their catalytic activity and photophysical properties. Cyclopalladated complexes of related thiophosphorylbenzoic acid thioamides have shown high catalytic efficiency for cross-coupling reactions and exhibit luminescent properties. This dual functionality opens new avenues for their application in organic synthesis and material science (Kozlov et al., 2008).
Safety And Hazards
This would involve discussing the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be mentioned.
Orientations Futures
This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to its structure to enhance its properties, or further studies to understand its properties or reactivity better.
Please note that the availability and depth of this information can vary greatly depending on how well-studied the compound is. For a less-studied compound, much of this information might not be available. In such cases, researchers often have to conduct their own experiments to discover these properties.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGBCTRYRSFAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid | |
CAS RN |
1497981-17-5 | |
| Record name | 3-(4-bromophenyl)isothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)
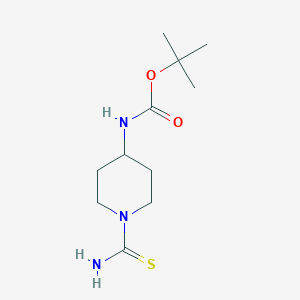

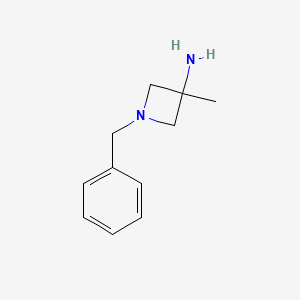
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B1526675.png)
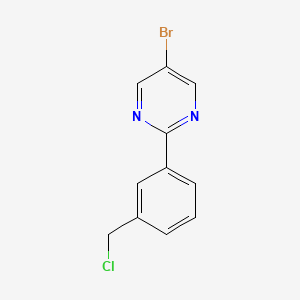
![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)
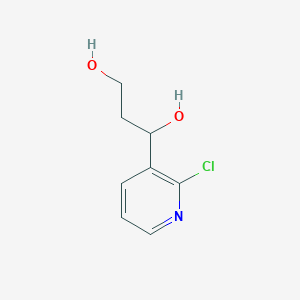
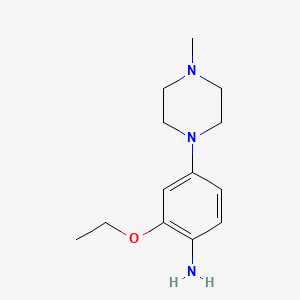

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)
![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)
